Cryptofolione
Overview
Description
Cryptofolione is a natural product that belongs to the class of phenols . It is derived from the fruits of Cryptocarya alba . It has been found to have moderate cytotoxicity in both macrophages and T. cruzi amastigotes, and it also displays a mild inhibitory effect on the promastigote form of Leishmania spp .
Synthesis Analysis
The total syntheses of cryptofolione were accomplished by two different routes via a common intermediate that underwent a cross-metathesis (CM) reaction with a vinyl lactone . The intermediate was prepared by coupling of an acyl anion equivalent with a chiral allyl epoxide synthon, or by Prins cyclization of a trans-cinnamaldehyde with a chiral homoallylic alcohol .
Molecular Structure Analysis
The molecular structure of Cryptofolione is C19H22O4 . It has an average mass of 314.376 Da and a monoisotopic mass of 314.151794 Da . The structure was elucidated by spectroscopic methods .
Physical And Chemical Properties Analysis
Cryptofolione is an oil-like substance . It has a molecular weight of 314.38 g/mol . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .
Scientific Research Applications
Discovery and Structural Elucidation
Cryptofolione was first identified in the bark of two species of Cryptocarya. Its structure, including the stereochemistry of its hydroxyl groups, was determined using NMR techniques and chemical conversions (Sehlapelo, Drewes, & Scott-Shaw, 1994).
Biological Activity
Cryptofolione and its derivatives have demonstrated significant biological activities. Notably, cryptofolione showed activity against Trypanosoma cruzi trypomastigotes, reducing their number significantly, and exhibited moderate cytotoxicity in macrophages and T. cruzi amastigotes. It also mildly inhibited Leishmania spp. promastigotes (Schmeda-Hirschmann et al., 2001).
Synthesis Approaches
Several studies have focused on synthesizing cryptofolione, employing various chemical methods. One approach used cross-metathesis reactions with vinyl lactone, while another utilized Prins cyclization (Sabitha et al., 2010). Enantioselective syntheses have been successfully completed, highlighting the compound's potential for further pharmacological exploration (Katsuki, Matsuoka, Aikawa, & Irie, 2005).
Pharmacological Applications
Cryptofolione's pharmacological relevance is underscored by its synthesis strategies, which aim at exploring its potential use in therapeutic applications. The focus on enantioselective synthesis and various chemical transformations indicates ongoing interest in its biological properties and potential medicinal applications (Das, Nagendra, & Reddy, 2011).
properties
IUPAC Name |
(2R)-2-[(1E,4S,6R,7E)-4,6-dihydroxy-8-phenylocta-1,7-dienyl]-2,3-dihydropyran-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c20-16(8-4-9-18-10-5-11-19(22)23-18)14-17(21)13-12-15-6-2-1-3-7-15/h1-7,9,11-13,16-18,20-21H,8,10,14H2/b9-4+,13-12+/t16-,17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKFCRSAYKODTM-RURAAYBUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(=O)OC1C=CCC(CC(C=CC2=CC=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC(=O)O[C@H]1/C=C/C[C@@H](C[C@H](/C=C/C2=CC=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 11716631 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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